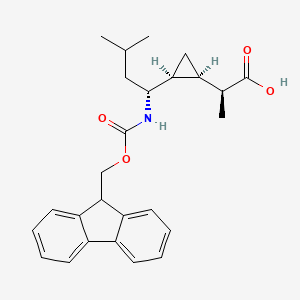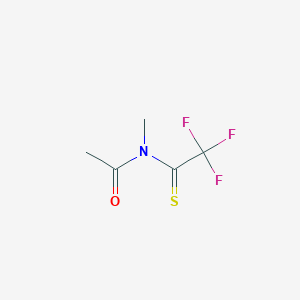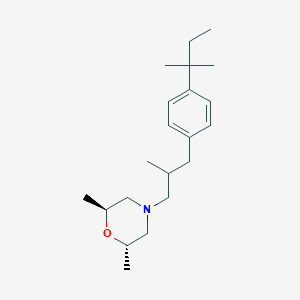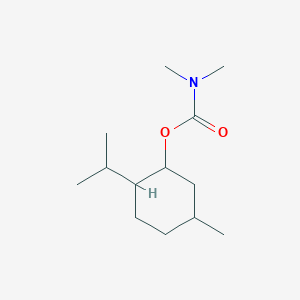
(S)-2-((1R,2S)-2-((R)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid is a complex organic compound with a unique structure that includes a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the Fmoc protecting group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to optimize the yield and selectivity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
(S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid include other cyclopropyl-containing compounds and Fmoc-protected amino acids. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.
Uniqueness
The uniqueness of (S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H31NO4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2S)-2-[(1R,2S)-2-[(1R)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutyl]cyclopropyl]propanoic acid |
InChI |
InChI=1S/C26H31NO4/c1-15(2)12-24(22-13-21(22)16(3)25(28)29)27-26(30)31-14-23-19-10-6-4-8-17(19)18-9-5-7-11-20(18)23/h4-11,15-16,21-24H,12-14H2,1-3H3,(H,27,30)(H,28,29)/t16-,21-,22-,24+/m0/s1 |
InChI Key |
YENAYAGENVXXTP-IDOMGHHASA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C[C@@H]1[C@@H](CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC(C)CC(C1CC1C(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)




![7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline](/img/structure/B13429384.png)


![1-[6-[[[5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethylphosphonic acid](/img/structure/B13429392.png)

![Ethyl (2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl]-2,4-pentadienoate](/img/structure/B13429412.png)
![N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine](/img/structure/B13429421.png)

![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
